(1-(2-Bromopyridin-4-YL)cyclopropyl)methanamine
Description
(1-(2-Bromopyridin-4-YL)cyclopropyl)methanamine is a cyclopropane-containing amine derivative with a 2-bromopyridine substituent. Its structure comprises a cyclopropane ring directly bonded to a methanamine group (-CH2NH2) and a 2-bromopyridin-4-yl moiety. While direct synthesis data for this compound are absent in the provided evidence, analogous cyclopropane-methanamine derivatives are synthesized via fragment-assisted, structure-based approaches, often yielding 38–97% depending on substituents and reaction conditions .
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
[1-(2-bromopyridin-4-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3,6,11H2 |
InChI Key |
SLTVGLWPTPTTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromopyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Bromination of Pyridine: The bromopyridine moiety is usually synthesized by brominating pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the bromopyridine with the cyclopropylmethanamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry:
- Utilized in the production of advanced materials, including polymers and coatings.
- Applied in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of (1-(2-Bromopyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and hazards:
Structural and Electronic Differences
- Pyridine vs.
- Halogen Position: The 2-bromo substitution on pyridine (target compound) vs.
Physicochemical Properties
- Physical State : Hydrochloride salts (e.g., 4-bromophenyl and 3-fluoro-4-methoxyphenyl derivatives ) are typically solids, while free bases (e.g., 3-chlorophenyl analog ) are liquids.
- Solubility : Pyridine-containing compounds may exhibit higher water solubility due to the ring’s polarity, though specific data are unavailable.
Hazard Profiles
- The 3-chlorophenyl analog is classified under GHS Category 4 acute toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Bromopyridine derivatives likely share similar hazards due to structural parallels.
- Safety data for the target compound are absent, but precautions such as gloves, eye protection, and respiratory equipment are advisable .
Biological Activity
(1-(2-Bromopyridin-4-YL)cyclopropyl)methanamine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, enzyme inhibition, and structural characteristics that contribute to its pharmacological effects.
Compound Overview
- Chemical Structure : The compound features a cyclopropyl group connected to a methanamine moiety, which is further substituted with a 2-bromopyridine ring. Its molecular formula is with a molecular weight of 227.10 g/mol.
- Unique Features : The presence of the brominated pyridine enhances its interaction with biological targets, potentially modulating the activity of various proteins involved in biological processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The compound's mechanism of action likely involves interference with microbial metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This table summarizes the MIC values for several pathogens, indicating the compound's potential as an antimicrobial agent.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes. Notably, it shows promising results in inhibiting enzymes involved in critical biological pathways, such as kinases and proteases.
- Kinase Inhibition : Preliminary studies suggest that this compound can inhibit certain kinases, which are pivotal in cancer signaling pathways. This inhibition may offer therapeutic avenues for cancer treatment.
- Protease Inhibition : The compound has demonstrated inhibitory effects on proteases, which are essential for various physiological processes and pathogen survival.
Structure-Activity Relationship (SAR)
The unique structure of this compound plays a crucial role in its biological activity. The bromopyridine moiety facilitates π-π interactions with aromatic residues in proteins, while the cyclopropyl group enhances hydrophobic interactions.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into the importance of specific substituents on biological activity:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| This compound | Cyclopropyl + 2-bromopyridine | Unique combination enhancing binding affinity |
| Cyclopropyl(phenyl)methanamine | Cyclopropyl + phenyl | Lacks halogen functionality |
| Cyclopropyl(4-methylpyridin-2-yl)methanamine | Cyclopropyl + 4-methylpyridine | Different methyl substitution pattern |
This table highlights how variations in structure can influence biological properties and interactions with target proteins.
Case Studies and Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the biological activity of related compounds. For instance:
- Study on Antimycobacterial Activity : A series of compounds similar to this compound were synthesized and tested against Mycobacterium tuberculosis. Results indicated that modifications to the pyridine ring significantly affected potency and selectivity.
- Kinase Inhibitor Development : Research aimed at developing selective kinase inhibitors has revealed that compounds with similar scaffolds exhibit varying degrees of selectivity and potency against different kinases, suggesting a potential pathway for drug development targeting specific diseases.
- In Vivo Studies : Animal model studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound, providing further insight into its potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
